(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
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Overview
Description
The compound with the PubChem (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[22Its molecular formula is C20H26N2O6S, and it has a complex structure that includes various functional groups
Chemical Reactions Analysis
Pharmakon1600-01500524 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Pharmakon1600-01500524 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactionsIn the industry, it may be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of Pharmakon1600-01500524 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Pharmakon1600-01500524 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and functional groups.
Biological Activity
The compound (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research.
Molecular Characteristics
- Molecular Formula : C40H54N4O10S
- Molecular Weight : 782.95 g/mol
- IUPAC Name : (R)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid
- CAS Number : 804-63-7
Structural Features
The compound features a bicyclic structure that enhances its interaction with biological targets. The presence of the methoxyquinoline moiety is particularly noteworthy for its potential role in modulating various biological pathways.
Research indicates that this compound interacts with several biological targets, primarily through:
- Receptor Binding : The compound may act on neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
- Enzyme Inhibition : It shows promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
Pharmacological Effects
The biological activity of the compound has been explored through various studies:
Study Type | Findings |
---|---|
In vitro assays | Demonstrated significant inhibition of certain enzymes related to metabolic processes. |
Animal models | Showed potential anti-inflammatory effects and modulation of pain responses. |
Clinical trials | Early-phase trials indicated promising results in treating specific neurological conditions. |
Case Study 1: Neurological Applications
A study conducted on animal models demonstrated that the compound significantly reduced symptoms associated with neurodegenerative diseases. The mechanism was attributed to its ability to enhance synaptic plasticity and reduce oxidative stress.
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that the compound inhibited pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases such as arthritis.
Key Findings from Literature
- Antimicrobial Activity : The compound exhibited activity against various bacterial strains, indicating its potential as an antibiotic agent.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through a caspase-dependent pathway.
- Metabolic Regulation : It has been shown to influence glucose metabolism, making it a candidate for further research in diabetes management.
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Remarks |
---|---|---|
Quinine | Antimalarial, anticholinergic | Well-established pharmacological profile |
Other quinoline derivatives | Varying levels of receptor affinity | Less potent than the studied compound |
Properties
CAS No. |
62409-09-0 |
---|---|
Molecular Formula |
C40H50N4O8S |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol;sulfate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13?,14?,19?,20-;/m11./s1 |
InChI Key |
RONWGALEIBILOG-UUOAGMDUSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Isomeric SMILES |
COC1=CC2=C(C=C[NH+]=C2C=C1)[C@H](C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=C[NH+]=C2C=C1)[C@H](C3CC4CCN3CC4C=C)O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CCN3CC4C=C)O.[O-]S(=O)(=O)[O-] |
physical_description |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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